MCL-0129 Demonstrates 15.7-Fold Greater Potency for MC4R than MCL0042 in Binding Assays
MCL-0129 exhibits a binding affinity (Ki) of 7.9 nM for the melanocortin-4 receptor, as determined by displacement of [125I][Nle4-d-Phe7]-α-MSH [1]. In contrast, the structurally related non-peptide MC4R antagonist MCL0042 displays an IC50 of 124 ± 21.4 nM for the same target [2]. This represents a 15.7-fold difference in potency, establishing MCL-0129 as the substantially more potent ligand for in vitro and in vivo studies requiring robust target engagement at lower concentrations.
| Evidence Dimension | MC4R Binding Affinity |
|---|---|
| Target Compound Data | Ki = 7.9 nM |
| Comparator Or Baseline | MCL0042: IC50 = 124 ± 21.4 nM |
| Quantified Difference | 15.7-fold higher potency for MCL-0129 |
| Conditions | Radioligand binding assay using [125I][Nle4-d-Phe7]-α-MSH in cells expressing MC4R |
Why This Matters
Higher potency reduces the mass of compound required per experiment, potentially lowering cost and minimizing vehicle-related artifacts, while ensuring robust target occupancy in cellular and in vivo models.
- [1] Chaki S, Hirota S, Funakoshi T, Suzuki Y, Suetake S, Okubo T, Ishii T, Nakazato A, Okuyama S. Anxiolytic-like and antidepressant-like activities of MCL0129 (1-[(S)-2-(4-fluorophenyl)-2-(4-isopropylpiperadin-1-yl)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine), a novel and potent nonpeptide antagonist of the melanocortin-4 receptor. J Pharmacol Exp Ther. 2003 Feb;304(2):818-26. View Source
- [2] Chaki S, Oshida Y, Ogawa S, Funakoshi T, Shimazaki T, Okubo T, Nakazato A, Okuyama S. MCL0042: a nonpeptidic MC4 receptor antagonist and serotonin reuptake inhibitor with anxiolytic- and antidepressant-like activity. Pharmacol Biochem Behav. 2005 Dec;82(4):621-6. View Source
